6alpha-Bromo androstenedione

aromatase inhibition mechanism competitive inhibitor CYP19A1

6alpha-Bromo androstenedione (6α-BrA; CAS 61145-67-3) is a steroidal androstenedione analog that acts as a potent, reversible competitive inhibitor of human placental aromatase (CYP19A1). Unlike many aromatase inhibitors that rely on irreversible mechanism-based inactivation, 6α-BrA occupies the substrate-binding site without forming a covalent adduct, as confirmed by competitive inhibition kinetics and Type I cytochrome P-450 binding spectra.

Molecular Formula C19H25BrO2
Molecular Weight 365.3 g/mol
Cat. No. B1232658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Bromo androstenedione
Synonyms6-bromoandrostenedione
Molecular FormulaC19H25BrO2
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br
InChIInChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3
InChIKeyHAWQRBIGKRAICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6alpha-Bromo Androstenedione – What Researchers and Procurement Teams Need to Know Before Selecting an Aromatase Probe


6alpha-Bromo androstenedione (6α-BrA; CAS 61145-67-3) is a steroidal androstenedione analog that acts as a potent, reversible competitive inhibitor of human placental aromatase (CYP19A1). Unlike many aromatase inhibitors that rely on irreversible mechanism-based inactivation, 6α-BrA occupies the substrate-binding site without forming a covalent adduct, as confirmed by competitive inhibition kinetics and Type I cytochrome P-450 binding spectra . This fundamental mechanistic distinction has direct consequences for experimental design, data interpretation, and procurement choice when selecting among in-class or structurally related candidates.

Why 6alpha-Bromo Androstenedione Cannot Be Simply Replaced by 6beta-Bromo Androstenedione or Other Steroidal Aromatase Inhibitors


The stereochemistry at C-6 fundamentally dictates the mechanism of aromatase inhibition. 6α-BrA is a pure competitive inhibitor (Ki = 3.4 nM), whereas its 6β-epimer is a mechanism-based irreversible inactivator (Ki = 0.8 µM, kinact = 0.025 min⁻¹) . This means that substituting one epimer for the other changes not only the potency but the entire kinetic and mechanistic profile of enzyme blockade. Similarly, third-generation clinical agents such as exemestane also function as irreversible inactivators (Ki = 26 nM), preventing direct head-to-head substitution in studies requiring reversible, concentration-controlled target engagement . The quantitative evidence below demonstrates precisely where 6α-BrA offers measurable and meaningful differentiation for scientific selection and procurement.

Quantitative Differentiation Evidence for 6alpha-Bromo Androstenedione – Selecting the Right Aromatase Modulator


Competitive vs. Irreversible Inhibition: 6α-BrA Enables Fully Reversible Target Engagement

6α-BrA is a pure competitive inhibitor of human placental aromatase with respect to androstenedione (Ki = 3.4 nM), whereas 6β-BrA acts as a mechanism-based irreversible inactivator (Ki = 0.8 µM; kinact = 0.025 min⁻¹) . The competitive nature of 6α-BrA was confirmed by Lineweaver-Burk analysis, and its binding to the aromatase active site produces a Type I cytochrome P-450 difference spectrum identical to that of the natural substrate androstenedione . The 6β-epimer, in contrast, requires NADPH and preincubation to achieve time-dependent inactivation, and co-incubation with excess substrate protects the enzyme from this inactivation . Further, the 2,2-dimethyl-6α-bromo derivative (steroid 5) exhibits Ki = 10 nM but completely lacks time-dependent inactivation capacity, confirming that the 6α-configuration per se favors reversible, non-covalent binding .

aromatase inhibition mechanism competitive inhibitor CYP19A1 reversible binding

Binding Affinity Superiority: 6α-BrA Ki (3.4 nM) vs. Natural Substrate Androstenedione and Clinical Aromatase Inhibitors

The apparent Ki of 6α-BrA for human placental aromatase is 3.4 nM, determined by competitive kinetics with varying androstenedione concentrations (5–100 nM) . This is approximately 4.1-fold lower than the reported Km of the natural substrate androstenedione (Km ≈ 14 nM) , indicating that 6α-BrA binds tighter than the endogenous ligand. Compared to clinically used steroidal aromatase inhibitors, 6α-BrA exhibits 7.6-fold higher affinity than exemestane (Ki = 26 nM) and an approximately 24-fold lower IC50-equivalent than formestane (IC50 = 80 nM) , though direct Ki-to-IC50 comparisons must be interpreted with caution due to differing assay conditions.

Ki comparison aromatase affinity androstenedione exemestane formestane

CYP Selectivity Profile: 6α-BrA Does Not Inhibit Hepatic Drug-Metabolizing P-450 Enzymes

In side-by-side experiments, both 6α-BrA and 6β-BrA were tested for their ability to inhibit rabbit liver microsomal drug-metabolizing cytochrome P-450 activities. Neither epimer inhibited these hepatic P-450 enzymes in either a competitive or time-dependent manner, indicating high selectivity of 6-BrA compounds for aromatase (CYP19) among the P-450 superfamily . In contrast, exemestane is metabolized by multiple hepatic CYP isoforms (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) to produce active and inactive metabolites , introducing additional metabolic variables that can confound in vitro and in vivo experimental systems.

P-450 selectivity off-target inhibition CYP19A1 selectivity rabbit liver microsomes

Active-Site-Directed Inactivation Signature: Concentration-Dependent Enzyme Inactivation with Substrate Protection

6α-BrA produces concentration-dependent inactivation of human placental microsomal aromatase, with the extent of inactivation linearly proportional to the logarithm of its concentration . Critically, co-incubation with the natural substrate androstenedione protects aromatase from 6α-BrA-mediated inactivation, whereas progesterone provides significantly less protection . This active-site-directed inactivation profile distinguishes 6α-BrA from non-specific enzyme poisons and confirms that the inactivation is mediated through occupancy of the substrate-binding pocket. Among the brominated androgens tested (including 16α-bromo-6-ketoandrostenedione, 16α-bromoandrostenedione, and 7α-(3'-bromoacetoxypropyl)androstenedione), only 6α-BrA and the 7α-bromoacetoxypropyl derivative produced inactivation . The closely related 2,2-dimethyl-6α-bromo analog (steroid 5, Ki = 10 nM) does not cause time-dependent inactivation, demonstrating that the inactivation property is exquisitely sensitive to the steric and electronic environment at C-6/C-2 .

active-site-directed inactivation aromatase protection enzyme inactivation kinetics log-linear inactivation

Structural Confirmation by Single-Crystal X-ray Diffraction: Unambiguous Assignment of the 6α-Bromo Configuration

The structures of both 6α- and 6β-bromoandrostenedione were unequivocally established by single-crystal X-ray diffraction techniques . This absolute stereochemical assignment is critical because the 6α- vs. 6β-configuration determines the mechanism of aromatase inhibition (competitive reversible vs. irreversible) . For procurement and experimental reproducibility, the crystallographic confirmation eliminates ambiguity that could arise from reliance on spectroscopic characterization alone, ensuring that the compound supplied matches the specific stereoisomer required for reversible competitive inhibition.

X-ray crystallography stereochemical assignment 6-bromoandrostenedione configuration structural biology

Where 6alpha-Bromo Androstenedione Delivers Maximum Value – Research and Industrial Application Scenarios


Reversible Competitive Probe for Aromatase Active-Site Characterization

For laboratories studying the aromatase active-site architecture, inhibitor-binding kinetics, or cytochrome P-450 substrate recognition, 6α-BrA provides a pure competitive inhibition profile (Ki = 3.4 nM) with a defined Type I binding spectrum . Its reversibility allows washout experiments and equilibrium-binding studies that are impossible with irreversible inactivators such as 6β-BrA, exemestane, or formestane. Procurement of 6α-BrA over its 6β-epimer is mandatory for any protocol requiring reversible, non-covalent target engagement.

Selective Aromatase Tool Compound Without Hepatic P-450 Off-Target Liability

When experimental systems require aromatase-specific modulation without confounding inhibition of hepatic drug-metabolizing P-450s, 6α-BrA is the preferred choice. Unlike exemestane, which is metabolized by at least seven CYP isoforms , 6α-BrA shows no detectable inhibition of rabbit liver microsomal drug-metabolizing activities . This selectivity profile is critical for studies of aromatase biology in co-culture or in vivo models where off-target CYP interactions could confound results.

Active-Site-Directed Inactivation Studies with Built-in Substrate Protection Controls

6α-BrA uniquely combines reversible competitive binding with active-site-directed inactivation that is protectable by the natural substrate androstenedione . This dual functionality allows researchers to investigate both equilibrium binding and time-dependent inactivation within a single experimental framework, using androstenedione competition as an internal specificity control. The related 2,2-dimethyl-6α-bromo analog (Ki = 10 nM), which lacks inactivation capacity , can serve as a matched negative control for inactivation-specific effects.

Structure-Activity Relationship (SAR) Benchmark for 6-Substituted Androgen Development

With its unambiguous single-crystal X-ray structure and well-characterized competitive inhibition parameters, 6α-BrA serves as a crystallographically validated benchmark for structure-activity relationship campaigns targeting the aromatase C-6 subsite . The 235-fold affinity difference between 6α-BrA (Ki = 3.4 nM) and 6β-BrA (Ki = 800 nM) provides a sensitive readout for the steric and electronic constraints at C-6, while the 2,2-dimethyl series further explores the interplay between C-2 substitution and inactivation mechanism.

Quote Request

Request a Quote for 6alpha-Bromo androstenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.